copper;ethene-1,1-diolate

Molecular weight Molar dosing Catalyst precursor selection

Copper;ethene-1,1-diolate (CAS 63374-16-3), also referred to as copper(II) ethylene glycolate or copper(1+) (carboxylatomethyl), is a low-molecular-weight (121.58 g/mol ) copper coordination complex with the molecular formula C₂H₂CuO₂. The ethene-1,1‑diolate dianionic ligand (C₂H₂O₂²⁻) forms a five-membered chelate ring with copper, imparting a distinct coordination environment compared to conventional copper carboxylate salts such as copper(II) acetate or copper(I) acetate.

Molecular Formula C2H2CuO2
Molecular Weight 121.58 g/mol
CAS No. 63374-16-3
Cat. No. B14487501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecopper;ethene-1,1-diolate
CAS63374-16-3
Molecular FormulaC2H2CuO2
Molecular Weight121.58 g/mol
Structural Identifiers
SMILESC=C([O-])[O-].[Cu+2]
InChIInChI=1S/C2H4O2.Cu/c1-2(3)4;/h3-4H,1H2;/q;+2/p-2
InChIKeyNVBSBVKPYZXSJD-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper;ethene-1,1-diolate (CAS 63374-16-3): Sourcing and Baseline Characterization


Copper;ethene-1,1-diolate (CAS 63374-16-3), also referred to as copper(II) ethylene glycolate or copper(1+) (carboxylatomethyl), is a low-molecular-weight (121.58 g/mol ) copper coordination complex with the molecular formula C₂H₂CuO₂. The ethene-1,1‑diolate dianionic ligand (C₂H₂O₂²⁻) forms a five-membered chelate ring with copper, imparting a distinct coordination environment compared to conventional copper carboxylate salts such as copper(II) acetate or copper(I) acetate [1]. This compound is investigated as a precursor for thin-film deposition and as a catalyst in organic transformations due to its potentially favorable volatility and thermal decomposition profile.

Why Generic Substitution of Copper;ethene-1,1-diolate (CAS 63374-16-3) with Common Copper Carboxylates Falls Short


Copper;ethene-1,1-diolate cannot be interchangeably substituted with generic copper(II) acetate or copper(II) acetylacetonate because the rigid five-membered chelate structure of the ethene-1,1‑diolate ligand imparts distinct coordination geometry, redox potential, and thermal decomposition kinetics. While copper(II) acetate dihydrate decomposes via a multi-step pathway beginning at approximately 115 °C, the dianionic ethene-1,1-diolate ligand is capable of stabilizing lower oxidation states, potentially enabling cleaner, lower-temperature metal deposition without the incorporation of residual anions. These differences are critical for applications requiring precise control over film purity and catalytic turnover, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for Copper;ethene-1,1-diolate (CAS 63374-16-3) Versus Closest Analogs


Molecular Weight and Molar Dosing Advantage of Copper;ethene-1,1-diolate over Copper(II) Acetate Monohydrate

Copper;ethene-1,1-diolate (MW 121.58 g/mol) delivers the same molar amount of copper with 39% less mass compared to copper(II) acetate monohydrate (MW 199.65 g/mol ), enabling more efficient precursor utilization in solution-based processes where gravimetric dosing is critical .

Molecular weight Molar dosing Catalyst precursor selection

Copper Oxidation State Differentiation: Cu(I) Character of Copper;ethene-1,1-diolate vs. Cu(II) in Copper(II) Acetylacetonate

The compound is designated as Copper(1+),(carboxylatomethyl) , indicating a Cu(I) center, in contrast to the Cu(II) center in the widely used precursor copper(II) acetylacetonate (Cu(acac)₂) . A Cu(I) oxidation state can facilitate single-electron-transfer (SET) pathways in cross-coupling catalysis without requiring external reductants.

Oxidation state Redox behavior Catalyst selectivity

Thermal Decomposition Onset: Copper;ethene-1,1-diolate vs. Copper(II) Acetate Monohydrate

Patent literature on copper complexes containing chelating diolate ligands reports that compounds structurally analogous to copper;ethene-1,1-diolate exhibit thermal decomposition onset below 150 °C and can be conveyed in liquid state for vapor deposition [1]. In contrast, copper(II) acetate monohydrate begins decomposition at approximately 115 °C but releases acetic acid and water, often leaving non-volatile residues above 200 °C .

Thermal stability TGA CVD precursor Decomposition temperature

High-Value Application Scenarios for Copper;ethene-1,1-diolate (CAS 63374-16-3) Based on Quantitative Evidence


Low-Temperature Chemical Vapor Deposition (CVD) of Copper Thin Films

Given its inferred thermal decomposition onset below 150 °C and potential for liquid conveyance [1], copper;ethene-1,1-diolate is a candidate precursor for MOCVD of copper interconnects where deposition on thermally sensitive substrates requires precursors that decompose cleanly without leaving carbonaceous or halide residues. Its lower molecular weight (121.58 g/mol ) relative to Cu(acac)₂ (261.76 g/mol) also facilitates higher vapor-phase transport efficiency.

Cu(I)-Catalyzed Cross-Coupling Reactions Without Exogenous Reductant

The Cu(I) oxidation state inferred from the Copper(1+),(carboxylatomethyl) designation suggests that copper;ethene-1,1-diolate can serve directly as a Cu(I) source for Ullmann-type and Sonogashira couplings, eliminating the need for in situ reduction of Cu(II) precursors. This can reduce catalyst loading and side-product formation in laboratory-scale synthesis.

Gravimetrically Efficient Formulation of Copper-Containing Inks and Pastes

Its 39% lower molecular weight versus copper(II) acetate monohydrate (121.58 vs. 199.65 g/mol) translates directly into reduced precursor mass per unit of copper in ink formulations for printed electronics, lowering raw material cost and improving rheological properties by reducing solids loading .

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